molecular formula C12H19NO2S B5064874 2,5-Di(propan-2-yl)benzenesulfonamide CAS No. 6292-60-0

2,5-Di(propan-2-yl)benzenesulfonamide

Cat. No.: B5064874
CAS No.: 6292-60-0
M. Wt: 241.35 g/mol
InChI Key: QRCQQTSZLNSXOP-UHFFFAOYSA-N
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Description

2,5-Di(propan-2-yl)benzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features two isopropyl groups attached to the benzene ring at positions 2 and 5, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(propan-2-yl)benzenesulfonamide typically involves the sulfonation of 2,5-di(propan-2-yl)benzene. This can be achieved through the reaction of 2,5-di(propan-2-yl)benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Di(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

2,5-Di(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the synthesis of dyes, photochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Di(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like carbonic anhydrase or dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide with a single sulfonamide group attached to the benzene ring.

    N-Butylbenzenesulfonamide: Contains a butyl group instead of isopropyl groups.

    p-Toluenesulfonamide: Features a methyl group on the benzene ring.

Uniqueness

2,5-Di(propan-2-yl)benzenesulfonamide is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and biological activity. The steric effects of the isopropyl groups may also affect its interaction with molecular targets, making it distinct from other sulfonamides.

Biological Activity

2,5-Di(propan-2-yl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a benzenesulfonamide group with two isopropyl substituents at the 2 and 5 positions of the benzene ring. This unique structural arrangement contributes to its potential biological activities, particularly in medicinal chemistry. The sulfonamide moiety is known for its ability to form hydrogen bonds, which enhances its versatility as a scaffold for drug development.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and electrophilic aromatic substitutions. Its chemical reactivity is primarily influenced by the sulfonamide group, which can engage in diverse interactions with biological targets.

Biological Activities

Compounds containing benzenesulfonamide groups, including this compound, have demonstrated a range of biological activities:

  • Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain benzenesulfonamide derivatives possess potent antibacterial effects, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL .
  • Carbonic Anhydrase Inhibition : Interaction studies indicate that this compound has binding affinity to carbonic anhydrase (CA) isoforms. These enzymes are implicated in various physiological processes and are potential targets for therapeutic interventions in conditions such as glaucoma and cancer .
  • Anticancer Properties : Research has highlighted the potential of benzenesulfonamide derivatives to induce apoptosis in cancer cell lines. For example, compounds related to this compound have shown cytotoxic activity against human leukemia and breast cancer cell lines .

Case Studies

  • Antibacterial Studies : A recent study evaluated the antibacterial activity of several benzenesulfonamide derivatives, including this compound. The results indicated that this compound could inhibit bacterial growth effectively, showcasing its potential as an antimicrobial agent.
    CompoundMIC (µg/mL)Target Bacteria
    This compound3.9Various strains
    Other Derivative A5.0E. coli
    Other Derivative B4.0S. aureus
  • Carbonic Anhydrase Inhibition : In vitro assays demonstrated that certain derivatives exhibited selective inhibition of hCA IX and hCA II with K_i values in the nanomolar range. This suggests that modifications to the sulfonamide structure can enhance binding affinity and selectivity toward specific CA isoforms.
    CompoundK_i (nM)Isoform
    This compound89hCA IX
    Other Compound C0.75hCA II

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The presence of isopropyl groups enhances lipophilicity and may influence binding interactions with target proteins. Understanding these relationships is essential for optimizing the compound's efficacy.

Properties

IUPAC Name

2,5-di(propan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15/h5-9H,1-4H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQQTSZLNSXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278755
Record name 2,5-di(propan-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-60-0
Record name 2,5-Bis(1-methylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6292-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 9912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-di(propan-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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